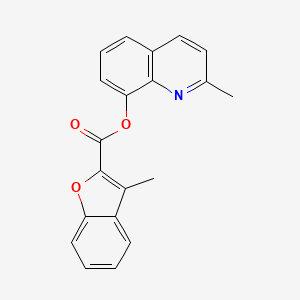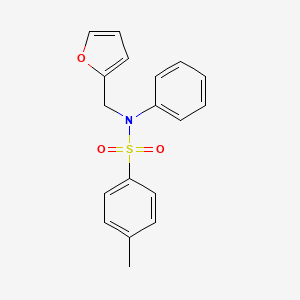![molecular formula C15H15NO3S B5889611 methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)
methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate, also known as MTB, is a synthetic compound that has been widely used in scientific research. It is a member of the thienylacetyl-amino-benzoates family, which are known to have various biological activities. MTB is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a range of effects on cognitive function and behavior.
Mécanisme D'action
The primary mechanism of action of methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate is the inhibition of acetylcholinesterase (AChE), which leads to an increase in acetylcholine levels in the brain. Acetylcholine is an important neurotransmitter that plays a key role in cognitive function, including learning and memory. By inhibiting AChE, methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate can enhance the effects of acetylcholine on cognitive function, which may have therapeutic applications in the treatment of cognitive disorders.
Biochemical and Physiological Effects:
methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate has been shown to have a range of biochemical and physiological effects. In addition to its effects on acetylcholine levels, methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress and to promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate in lab experiments is its potency as an AChE inhibitor. This allows for precise control over acetylcholine levels in the brain, which can be useful for studying the effects of acetylcholine on cognitive function. However, one limitation of using methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate is its potential toxicity at high doses. Careful dosing and monitoring are necessary to avoid adverse effects.
Orientations Futures
There are many potential future directions for research on methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate. One area of interest is the development of methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the effects of methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate on other neurotransmitter systems, such as dopamine and serotonin. Additionally, research on the potential toxicity of methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate at high doses is needed to ensure its safety for therapeutic use.
Méthodes De Synthèse
Methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of 2-methyl-3-nitrobenzoic acid with thienylacetic acid, followed by reduction and acylation. Other methods include the reaction of 2-methyl-3-aminobenzoic acid with thienylacetic acid, followed by esterification and acylation. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate has been used extensively in scientific research to investigate the role of acetylcholine in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate has also been used to study the effects of acetylcholine on learning and memory, as well as on other cognitive functions such as attention and perception.
Propriétés
IUPAC Name |
methyl 2-methyl-3-[(2-thiophen-2-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-12(15(18)19-2)6-3-7-13(10)16-14(17)9-11-5-4-8-20-11/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJLHWDHBXFUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)

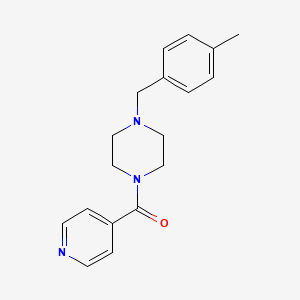
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)

![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)
![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)
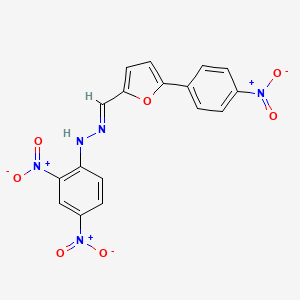
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)
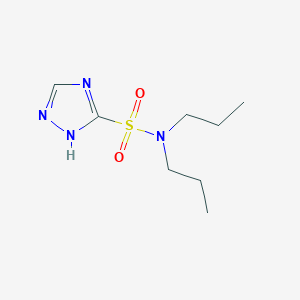
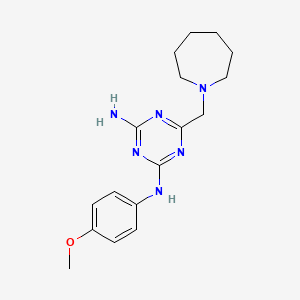
![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)
